molecular formula C15H18N2O4S B4505380 N-[4-({[3-(2-furyl)propyl]amino}sulfonyl)phenyl]acetamide

N-[4-({[3-(2-furyl)propyl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B4505380
M. Wt: 322.4 g/mol
InChI Key: QQFVRWAZYBTJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[3-(2-furyl)propyl]amino}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09872823 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastroprotective Activity

A study conducted by Sekine et al. (1998) synthesized and evaluated a series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety for their gastroprotective activity. These compounds, including variations with furfurylsulfonyl groups, showed potent gastroprotective activity upon oral administration in rats. This research points to the potential of N-[4-({[3-(2-furyl)propyl]amino}sulfonyl)phenyl]acetamide derivatives as novel anti-ulcer drugs with both gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).

Alzheimer's Disease Therapy

Hassan et al. (2018) explored synthetic multifunctional amides, including derivatives of this compound, for their potential as therapeutic agents against Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their potential in drug development for neurodegenerative diseases (Hassan et al., 2018).

Antimicrobial Agents

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. Their study produced several derivatives with promising in vitro antibacterial and antifungal activities, suggesting a role for these compounds in addressing microbial resistance (Darwish et al., 2014).

Protection of Chilled Crop Plants

Tseng and Li (1984) found that mefluidide, a compound structurally related to this compound, can protect chilling-sensitive plants like cucumber and corn from chilling injury. This indicates a potential agricultural application for related compounds in enhancing crop resilience to low temperatures (Tseng & Li, 1984).

Antimalarial and Antiviral Properties

Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those related to this compound, in vitro for antimalarial activity. Their study underscores the potential of these compounds in developing treatments for malaria, a major global health challenge. Additionally, the compounds' structure and electronic properties were explored, providing insights into their reactivity and binding mechanisms, which could inform the design of new drugs for infectious diseases (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-12(18)17-13-6-8-15(9-7-13)22(19,20)16-10-2-4-14-5-3-11-21-14/h3,5-9,11,16H,2,4,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFVRWAZYBTJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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